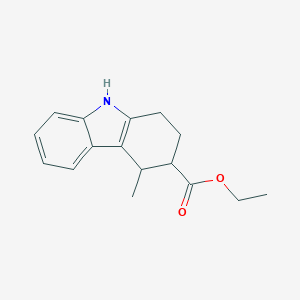
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester, also known as MTCCAEE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTCCAEE is a derivative of carbazole, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester can inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester can reduce the growth of tumors in animal models and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. It is also relatively non-toxic and has low side effects. However, one limitation of 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies on the compound, which limits its potential for translation to human use.
Orientations Futures
There are several future directions for the study of 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester. One direction is the development of more efficient synthesis methods for the compound, which could improve its scalability and reduce its cost. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, the development of novel formulations of 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester that improve its solubility and bioavailability could enhance its potential for clinical use. Finally, the study of the compound's mechanism of action and its interaction with other signaling pathways could provide insights into its potential therapeutic applications.
In conclusion, 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester is a promising compound that has potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, the compound's unique properties make it an attractive target for scientific investigation.
Méthodes De Synthèse
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a tryptamine derivative. Another method involves the reaction of carbazole with ethyl chloroformate in the presence of a base, followed by esterification with ethanol. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In organic electronics, 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been used as a building block for the synthesis of organic semiconductors, which have applications in the development of electronic devices such as solar cells and transistors. In materials science, 4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester has been used as a precursor for the synthesis of metal-organic frameworks, which have applications in gas storage, catalysis, and drug delivery.
Propriétés
Nom du produit |
4-Methyl-1,2,3,4-tetrahydro-9H-carbazole-3-carboxylic acid ethyl ester |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
ethyl 4-methyl-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-3-19-16(18)11-8-9-14-15(10(11)2)12-6-4-5-7-13(12)17-14/h4-7,10-11,17H,3,8-9H2,1-2H3 |
Clé InChI |
AVFVGKNJQLMFJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCC2=C(C1C)C3=CC=CC=C3N2 |
SMILES canonique |
CCOC(=O)C1CCC2=C(C1C)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)